Dimethyl 2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate

Übersicht

Beschreibung

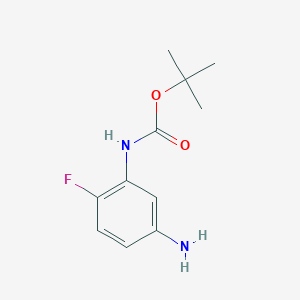

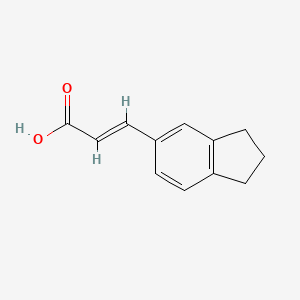

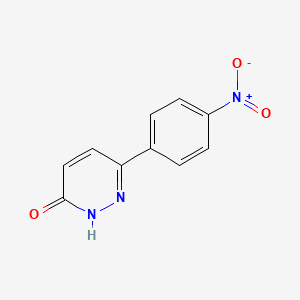

Dimethyl 2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate is a chemical compound with the molecular formula C17H17NO4 . The dihedral angle between the benzene and pyridine rings is 75.51° . The benzene and pyridine rings are both approximately planar .

Molecular Structure Analysis

The molecular structure of Dimethyl 2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate has been studied using single-crystal X-ray diffraction . The benzene and pyridine rings are both approximately planar, indicating that the pyridine N atom is not protonated .Wissenschaftliche Forschungsanwendungen

Synthesis Techniques

The synthesis of Dimethyl 2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate involves a stepwise process, beginning with the Hantzsch reaction to prepare diethyl 1,4-dihydro-2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate, followed by aromatization to obtain the desired compound. This process highlights its foundational role in creating complex pyridine derivatives through chemical reactions (Li Gong-chun, 2013).

Coordination Chemistry

In coordination chemistry, Dimethyl 2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate (H2L) has been employed to assemble metal-organic coordination polymers, demonstrating its utility in creating novel materials with potential applications in catalysis, photoluminescence, and material science. These polymers show interesting structural and functional properties, including unusual disorders and photoluminescence at room temperature (Kun-Lin Huang, 2008).

Antimicrobial Evaluation

Synthetic approaches have led to the creation of derivatives like diethyl 1,4-dihydro-2,6-dimethyl-4-(3-aryl-1-phenyl-4-pyrazolyl)pyridine-3,5-dicarboxylates, which were evaluated for their antimicrobial properties. This research contributes to the exploration of new chemotherapeutic agents and underscores the compound's relevance in developing new antimicrobial drugs (O. Prakash et al., 2011).

Photophysical Properties

Research into the photophysical properties of related pyridine derivatives, such as the study of aminostyryl terpyridine derivatives, sheds light on the potential applications of Dimethyl 2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate in the field of photophysics and materials science. These studies provide insight into the electronic properties and fluorescence behavior of pyridine derivatives, which could inform future applications in optical and electronic devices (P. Song et al., 2011).

Eigenschaften

IUPAC Name |

dimethyl 2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO4/c1-10-13(16(19)21-3)15(12-8-6-5-7-9-12)14(11(2)18-10)17(20)22-4/h5-9H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRODZECCHZZHBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C(=N1)C)C(=O)OC)C2=CC=CC=C2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40449818 | |

| Record name | 2,6-Dimethyl-4-phenyl pyridine-3,5-dicarboxylic acid dimethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40449818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dimethyl 2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate | |

CAS RN |

77234-00-5 | |

| Record name | 2,6-Dimethyl-4-phenyl pyridine-3,5-dicarboxylic acid dimethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40449818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(NE)-N-[(E)-4-(furan-2-yl)but-3-en-2-ylidene]hydroxylamine](/img/structure/B1353725.png)

![Disodium 4-[1,1,1,3,3,3-hexafluoro-2-(4-oxidophenyl)propan-2-yl]phenolate](/img/structure/B1353735.png)

![3,6-Dibromo-8-methoxyimidazo[1,2-a]pyrazine](/img/structure/B1353760.png)

![2-[4-(Trifluoromethyl)phenyl]pyridine](/img/structure/B1353766.png)